Acid-PEG6-SS-PEG6-Acid
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Overview
Description
Acid-PEG6-SS-PEG6-Acid is a cleavable polyethylene glycol linker with carboxylic acid groups at both termini. This compound is characterized by the presence of a disulfide bond (SS) that can be cleaved under reducing conditions. The polyethylene glycol chains provide hydrophilicity, enhancing the solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG6-SS-PEG6-Acid typically involves the following steps:
Formation of Polyethylene Glycol Chains: Polyethylene glycol chains are synthesized through the polymerization of ethylene oxide.
Introduction of Disulfide Bond: The disulfide bond is introduced by reacting polyethylene glycol chains with a disulfide-containing reagent.
Attachment of Carboxylic Acid Groups: The terminal carboxylic acid groups are introduced by reacting the polyethylene glycol-disulfide intermediate with a carboxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and yield. The process includes:
Polymerization: Conducted in large reactors with controlled temperature and pressure.
Purification: Involves multiple steps, including precipitation, filtration, and chromatography, to achieve high purity.
Quality Control: Ensures the final product meets the required specifications for molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions
Acid-PEG6-SS-PEG6-Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Activators for Amide Bond Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
Reduced Form: When the disulfide bond is cleaved, the product is two separate polyethylene glycol chains with terminal carboxylic acids.
Amide Bonded Products: When reacted with primary amines, stable amide bonds are formed, resulting in conjugated products.
Scientific Research Applications
Acid-PEG6-SS-PEG6-Acid has a wide range of applications in scientific research:
Drug Delivery: Used as a linker in drug conjugates to enhance solubility and stability.
Bioconjugation: Facilitates the attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules.
Tissue Engineering: Employed in the development of hydrogels and scaffolds for tissue regeneration.
Proteomics: Utilized in the preparation of cleavable linkers for mass spectrometry analysis.
Mechanism of Action
The mechanism of action of Acid-PEG6-SS-PEG6-Acid involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the conjugated molecules. The polyethylene glycol chains enhance solubility and reduce immunogenicity, while the carboxylic acid groups facilitate conjugation to other molecules. The molecular targets and pathways involved depend on the specific application and the molecules conjugated to this compound .
Comparison with Similar Compounds
Similar Compounds
Acid-PEG4-SS-PEG4-Acid: Similar structure with shorter polyethylene glycol chains.
Acid-PEG8-SS-PEG8-Acid: Similar structure with longer polyethylene glycol chains.
Acid-PEG6-SS-PEG6-Amine: Similar structure with an amine group at one terminus instead of a carboxylic acid.
Uniqueness
Acid-PEG6-SS-PEG6-Acid is unique due to its balanced chain length, which provides optimal solubility and stability. The presence of carboxylic acid groups at both termini allows for versatile conjugation options, making it suitable for a wide range of applications in drug delivery, bioconjugation, and tissue engineering .
Biological Activity
Acid-PEG6-SS-PEG6-Acid is a homobifunctional cleavable linker that has garnered attention in biomedical research, particularly for its applications in drug delivery systems and therapeutic agents. The compound consists of polyethylene glycol (PEG) units linked by a disulfide bond, allowing for controlled release mechanisms in various biological environments. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, drug delivery capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- Two terminal carboxylic acid groups : These can react with primary amines to form stable amide bonds, facilitating conjugation with various biomolecules.
- Disulfide bond : This bond can be cleaved under reducing conditions (e.g., in the presence of Dithiothreitol), enabling the release of attached therapeutic agents in targeted environments.
- PEG spacer : The inclusion of PEG enhances the solubility and biocompatibility of the compound, making it suitable for biological applications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of peptide-polymer conjugates involving this compound. For instance, a study evaluated various PEGylation designs on antimicrobial peptides, demonstrating that conjugates formed with PEG significantly reduced hemolytic activity while maintaining high antimicrobial effectiveness against various pathogens. The Minimum Inhibitory Concentrations (MICs) indicated that certain conjugates exhibited superior antimicrobial activity compared to traditional antibiotics .
Conjugate Type | MIC (µg/mL) | Activity Comparison |
---|---|---|
Cpep-PEG-Cpep | 0.5 | Highest among tested |
PEG-(Cpep)2 | 8.0 | Lowest among tested |
Ampicillin | 2.0 | Standard antibiotic |
Drug Delivery Applications
This compound has been extensively studied for its role in drug delivery systems, particularly for targeting specific cells such as cancer cells. The compound's ability to form stable nanoparticles when conjugated with therapeutic agents enhances the pharmacokinetics and biodistribution of drugs.
- Biodistribution Studies : Research indicates that nanoparticles incorporating this compound display improved blood circulation times and reduced off-target organ accumulation compared to non-modified formulations. This property is crucial for minimizing side effects associated with systemic therapies .
- Therapeutic Efficacy : A study demonstrated that lipopolyplex formulations containing this compound effectively inhibited epidermal growth factor receptor (EGFR) activity in tumor cells, showcasing its potential as a therapeutic agent when combined with specific inhibitors .
Case Study 1: Antimicrobial Peptide Conjugates
In an investigation involving the synthesis of antimicrobial peptide conjugates using this compound, researchers reported a significant reduction in hemotoxicity when compared to free peptides. The study showed that these conjugates were specifically directed towards bacterial cell membranes, thereby enhancing their therapeutic index in treating infections without damaging red blood cells .
Case Study 2: Targeted Cancer Therapy
Another notable study focused on the use of this compound in delivering siRNA to cancer cells. The results indicated that formulations containing this linker achieved over 50% knockdown of target gene expression, demonstrating its effectiveness in gene therapy applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O16S2/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHICOZGMGAXZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.